molecular formula C10H12ClN3O2S B5740846 methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate

methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate

Cat. No. B5740846
M. Wt: 273.74 g/mol
InChI Key: SBKLAGZNQJWBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as CMH, is a chemical compound that has been widely studied for its potential applications in scientific research. CMH is a thiosemicarbazone derivative that has been shown to exhibit a range of interesting biological properties, including antitumor, antiviral, and antimicrobial activity. In

Scientific Research Applications

Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy treatments.
In addition to its antitumor properties, methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been studied for its antiviral and antimicrobial activity. It has been shown to be effective against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). It has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi.

Mechanism of Action

The exact mechanism of action of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of DNA, which ultimately results in cell death.
Biochemical and Physiological Effects
methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, it has also been shown to exhibit antioxidant activity. This activity is thought to be due to its ability to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, its potent antitumor, antiviral, and antimicrobial activity make it a promising candidate for further study.
However, there are also some limitations to the use of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. One of the main limitations is its potential toxicity. While methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are many potential future directions for research on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. One promising area of research is in the development of new cancer treatments. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a variety of cancer cell lines, and further studies are needed to determine its potential as a cancer treatment in vivo.
Another area of research is in the development of new antiviral and antimicrobial agents. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a range of viruses and bacteria, and further studies are needed to determine its potential as a treatment for these infections.
Finally, further studies are needed to determine the toxicity of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in vivo and to better understand its mechanism of action. This information will be critical for the development of safe and effective treatments based on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate.

Synthesis Methods

The synthesis of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl isothiocyanate with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to yield methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. The overall process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

properties

IUPAC Name

methyl N-[(3-chloro-4-methylphenyl)carbamothioylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S/c1-6-3-4-7(5-8(6)11)12-9(17)13-14-10(15)16-2/h3-5H,1-2H3,(H,14,15)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKLAGZNQJWBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-chloro-4-methylphenyl)carbamothioyl]hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.